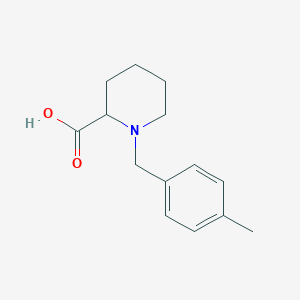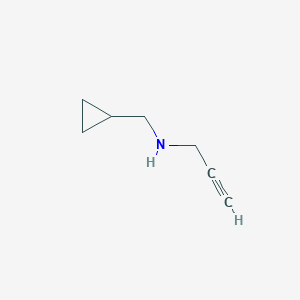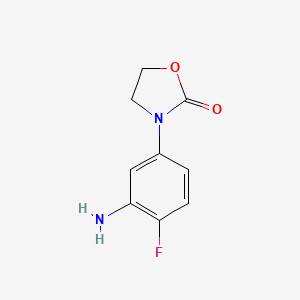
2-(2-Bromo-4-fluorophenoxymethyl)quinoline
Descripción general
Descripción
2-(2-Bromo-4-fluorophenoxymethyl)quinoline is a chemical compound with the molecular formula C₁₆H₁₁BrFNO and a molecular weight of 332.17 g/mol This compound is characterized by the presence of a quinoline core structure substituted with a bromo and fluorophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-fluorophenoxymethyl)quinoline typically involves the reaction of 2-bromo-4-fluorophenol with quinoline derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-4-fluorophenoxymethyl)quinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, where the bromo group is replaced by a different aryl group using palladium catalysts and boron reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts, boron reagents, base (e.g., potassium phosphate), solvents like toluene or ethanol.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminophenoxymethylquinoline derivative, while Suzuki-Miyaura coupling would result in a biaryl compound.
Aplicaciones Científicas De Investigación
2-(2-Bromo-4-fluorophenoxymethyl)quinoline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-4-fluorophenoxymethyl)quinoline would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways and targets would require further investigation through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities and applications in drug development.
Fluoroquinolones: A class of antibiotics that includes compounds like ciprofloxacin and levofloxacin, known for their antibacterial properties.
Bromoquinolines: Compounds with similar structures but different substituents, which may exhibit distinct chemical and biological properties.
Uniqueness
2-(2-Bromo-4-fluorophenoxymethyl)quinoline is unique due to the presence of both bromo and fluorophenoxy groups, which can influence its reactivity and biological activity. This dual substitution pattern can provide a balance of electronic and steric effects, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
2-[(2-bromo-4-fluorophenoxy)methyl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFNO/c17-14-9-12(18)6-8-16(14)20-10-13-7-5-11-3-1-2-4-15(11)19-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYQBFSXVIWNQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=C(C=C(C=C3)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Urea, N,N''-[1,3-phenylenebis(methylene)]bis[N'-octadecyl-](/img/structure/B3207457.png)
![(3-Bromo-6-trifluoromethyl-thieno[2,3-B]pyridin-2-YL)-carbamic acid tert-butyl ester](/img/structure/B3207465.png)


![1-[(2,4-Dichlorophenyl)methyl]-2-piperidinecarboxylic acid](/img/structure/B3207508.png)


